Cas no 1693858-83-1 (methyl 4-(but-2-yn-1-yl)aminopyrimidine-5-carboxylate)

Methyl 4-(but-2-yn-1-yl)aminopyrimidine-5-carboxylate is a pyrimidine derivative with a butynylamino substituent at the 4-position and a methyl ester group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for further functionalization, making it valuable for constructing complex heterocyclic systems. The butynyl side chain enhances reactivity in click chemistry applications, while the ester group provides a handle for subsequent transformations. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its synthetic utility lies in its ability to participate in nucleophilic substitutions and cyclization reactions, enabling access to diverse molecular scaffolds.
methyl 4-(but-2-yn-1-yl)aminopyrimidine-5-carboxylate structure
1693858-83-1 structure
Product name:methyl 4-(but-2-yn-1-yl)aminopyrimidine-5-carboxylate
CAS No:1693858-83-1
MF:C10H11N3O2
Molecular Weight:205.213241815567
CID:5736638
PubChem ID:130484583

methyl 4-(but-2-yn-1-yl)aminopyrimidine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-1449155
    • 1693858-83-1
    • Methyl4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate
    • Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate
    • 5-Pyrimidinecarboxylic acid, 4-(2-butyn-1-ylamino)-, methyl ester
    • methyl 4-(but-2-yn-1-yl)aminopyrimidine-5-carboxylate
    • インチ: 1S/C10H11N3O2/c1-3-4-5-12-9-8(10(14)15-2)6-11-7-13-9/h6-7H,5H2,1-2H3,(H,11,12,13)
    • InChIKey: RZXYGMBRWHNECA-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CN=CN=C1NCC#CC)=O

計算された属性

  • 精确分子量: 205.085126602g/mol
  • 同位素质量: 205.085126602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 279
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 64.1Ų

じっけんとくせい

  • 密度みつど: 1.235±0.06 g/cm3(Predicted)
  • Boiling Point: 370.5±32.0 °C(Predicted)
  • 酸度系数(pKa): 3.36±0.10(Predicted)

methyl 4-(but-2-yn-1-yl)aminopyrimidine-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1449155-1.0g
methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate
1693858-83-1
1g
$1414.0 2023-06-06
Enamine
EN300-1449155-5.0g
methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate
1693858-83-1
5g
$4102.0 2023-06-06
Enamine
EN300-1449155-0.25g
methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate
1693858-83-1
0.25g
$1300.0 2023-06-06
Enamine
EN300-1449155-10000mg
methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate
1693858-83-1
10000mg
$4236.0 2023-09-29
Enamine
EN300-1449155-50mg
methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate
1693858-83-1
50mg
$827.0 2023-09-29
Enamine
EN300-1449155-1000mg
methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate
1693858-83-1
1000mg
$986.0 2023-09-29
Enamine
EN300-1449155-10.0g
methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate
1693858-83-1
10g
$6082.0 2023-06-06
Enamine
EN300-1449155-2500mg
methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate
1693858-83-1
2500mg
$1931.0 2023-09-29
Enamine
EN300-1449155-0.1g
methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate
1693858-83-1
0.1g
$1244.0 2023-06-06
Enamine
EN300-1449155-100mg
methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate
1693858-83-1
100mg
$867.0 2023-09-29

methyl 4-(but-2-yn-1-yl)aminopyrimidine-5-carboxylate 関連文献

methyl 4-(but-2-yn-1-yl)aminopyrimidine-5-carboxylateに関する追加情報

Methyl 4-(but-2-yn-1-yl)aminopyrimidine-5-carboxylate: A Comprehensive Overview

Methyl 4-(but-2-yn-1-yl)aminopyrimidine-5-carboxylate, identified by the CAS number 1693858-83-1, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a pyrimidine ring system, which is a heterocyclic aromatic compound, substituted with a methyl group at the 5-position and a butynylamino group at the 4-position. These substituents contribute to the compound's distinct chemical properties and reactivity.

The pyrimidine ring is a fundamental structure in many bioactive compounds, including nucleotides and various pharmaceutical agents. The presence of the butynylamino group introduces additional functionality, such as enhanced solubility and potential for bioisosteric replacements in drug design. Recent studies have explored the role of such substituents in modulating the pharmacokinetic profiles of drugs, making this compound a valuable candidate for further investigation.

One of the key aspects of methyl 4-(but-2-yn-1-yl)aminopyrimidine-5-carboxylate is its synthesis methodology. Researchers have developed efficient routes to synthesize this compound, often employing palladium-catalyzed cross-coupling reactions or other transition-metal-mediated processes. These methods not only ensure high yields but also allow for precise control over the stereochemistry and regioselectivity of the product. The ability to synthesize this compound in large quantities has facilitated its use in various preclinical studies.

Recent advancements in computational chemistry have enabled detailed molecular modeling of methyl 4-(but-2-yn-1-yl)aminopyrimidine-5-carboxylate. These studies have provided insights into its electronic structure, conformational flexibility, and interactions with biological targets. For instance, molecular docking simulations have revealed potential binding modes with key enzymes and receptors, suggesting its potential as a lead compound in drug discovery.

The biological activity of this compound has been a focal point of recent research efforts. In vitro assays have demonstrated its ability to inhibit certain kinases and proteases, which are implicated in various disease states such as cancer and neurodegenerative disorders. Additionally, preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, making it a promising candidate for further development.

Another area of interest lies in the material science applications of methyl 4-(but-2-yne -1 - yl)aminopyrimidine -5 - carboxylate . Its unique electronic properties make it a potential candidate for use in organic electronics or as a component in advanced materials such as polymers or liquid crystals . Researchers are actively exploring its suitability for these applications by investigating its thermal stability , conductivity , and compatibility with existing material systems .

In terms of safety and handling, methyl 4-(but -2 - yne -1 - yl ) amino pyrimidine -5 - carboxylate is generally considered stable under normal storage conditions . However , precautions should be taken during synthesis and handling to avoid exposure to strong oxidizing agents or extreme temperatures . Proper personal protective equipment should be used when working with this compound to ensure compliance with laboratory safety standards .

Looking ahead , the continued exploration of methyl 4 -( but -2 - yne -1 - yl ) amino pyrimidine -5 - carboxylate holds great promise for advancing both therapeutic development and materials innovation . Its versatile structure , combined with emerging technologies in synthetic chemistry and computational modeling , positions this compound as a key player in future research endeavors . As new findings emerge , it is anticipated that this compound will find even broader applications across diverse scientific disciplines .

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